molecular formula C14H9F B3052344 1-Fluoro-4-(2-phenylethynyl)benzene CAS No. 405-29-8

1-Fluoro-4-(2-phenylethynyl)benzene

Cat. No.: B3052344
CAS No.: 405-29-8
M. Wt: 196.22 g/mol
InChI Key: RCOPXPNGDKPSLU-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-phenylethynyl)benzene is a chemical compound with the molecular formula C14H9F . It has a molecular weight of 196.22 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 heavy atoms . The InChI representation of the molecule is InChI=1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.22 g/mol and a complexity of 243 . It has a topological polar surface area of 0 Ų and a XLogP3 of 4.9 . The exact mass and monoisotopic mass of the molecule are both 196.068828449 g/mol .

Scientific Research Applications

Synthesis and Optical Properties

  • A study by Fasina et al. (2004) explored a series of selectively fluorinated rigid rods based on the 4-pyridylethynyl group, including derivatives of 1,4-bis(phenylethynyl)benzene. These compounds were synthesized using Pd/Cu-catalyzed Sonogashira cross-coupling reactions, displaying various optical properties and crystalline structures (Fasina et al., 2004).

Photophysical Properties

  • Beeby et al. (2002) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene, a compound related to 1-Fluoro-4-(2-phenylethynyl)benzene. Their research in cyclohexane solution indicated conventional emission from the first excited singlet state, with no evidence of aggregation in the studied concentration range (Beeby et al., 2002).

Application in Liquid Crystals

  • Li et al. (2013) synthesized derivatives of 1,4-bis(phenylethynyl)benzene with various fluorine substitutions. They investigated the effects of these substituents on properties like thermal behavior and optical anisotropy. Some derivatives were applied in liquid crystal mixtures, achieving significant properties for blue phase liquid crystals (Li et al., 2013).

Battery Applications

  • Sarker et al. (1998) synthesized fluorine-substituted phenylene-thienyl-based monomers, including derivatives of 1,4-bis(phenylethynyl)benzene. These were used to create polymers for battery applications, showing promising doping densities and cycling efficiencies (Sarker et al., 1998).

Molecular Electronics

  • Hacker et al. (2004) discussed the formation of self-assembled monolayers from 2-fluoro-4-phenylethynyl-1-[(4-acetylthio)phenylethynyl]benzene, a compound related to this compound. These monolayers have potential applications in molecular electronics (Hacker et al., 2004).

Future Directions

The future directions for the study and application of 1-Fluoro-4-(2-phenylethynyl)benzene could involve further investigation into its light-emitting characteristics and potential uses in organic electronics . Additionally, the synthesis of its derivatives and their properties could also be explored .

Properties

IUPAC Name

1-fluoro-4-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOPXPNGDKPSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449629
Record name 1-Fluoro-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-29-8
Record name 1-Fluoro-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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